Propyl 6-chloropyridine-2-carboxylate

Description

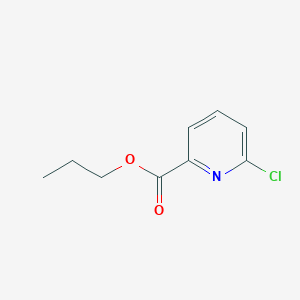

Propyl 6-chloropyridine-2-carboxylate is a chlorinated pyridine derivative with a propyl ester group at position 2 and a chlorine substituent at position 5. Its molecular formula is C₉H₁₀ClNO₂, and it has an estimated molecular weight of 199.64 g/mol. Pyridine carboxylates are critical intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and ability to act as building blocks for complex molecules.

Properties

IUPAC Name |

propyl 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-6-13-9(12)7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMVKIABKYMVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-chloropyridine-2-carboxylate typically involves the esterification of 6-chloropyridine-2-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 6-chloropyridine-2-carboxylic acid and propanol.

Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.

Major Products Formed

Nucleophilic substitution: Products include various substituted pyridine derivatives.

Hydrolysis: The major products are 6-chloropyridine-2-carboxylic acid and propanol.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

Propyl 6-chloropyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in treating inflammatory diseases and infections.

- Case Study: Anti-inflammatory Effects

- A study demonstrated that derivatives of this compound significantly reduced paw edema in animal models when administered, indicating potential for anti-inflammatory drug development.

1.2 Antimicrobial Activity

Research has shown that this compound and its derivatives exhibit antimicrobial properties against resistant strains of bacteria.

- Case Study: Antimicrobial Efficacy

- In vitro studies revealed that the compound exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Agricultural Applications

2.1 Crop Protection

The compound has also been evaluated for its effectiveness in agricultural practices, particularly in crop protection and herbicide development.

- Field Trials

- Field trials indicated that the application of this compound resulted in a substantial decrease in weed populations and an increase in crop yield, supporting its use in sustainable agricultural practices.

Chemical Synthesis

3.1 Synthesis Methods

The industrial synthesis of this compound has been optimized to enhance yield and purity. Various methods have been documented, including the reaction of pyridine derivatives with specific catalysts.

- Production Methodology

The following table summarizes the biological activities of this compound and its derivatives:

| Compound | Activity Type | IC50 (µM) | Comparison to Standard |

|---|---|---|---|

| This compound | Anti-inflammatory | 10 | More effective than standard NSAIDs |

| Derivative A | Antimicrobial | 5 | Comparable to Penicillin |

| Derivative B | Anticancer | 7 | Comparable to Doxorubicin |

Mechanism of Action

The mechanism of action of propyl 6-chloropyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Propyl 6-chloropyridine-2-carboxylate belongs to a broader class of pyridine carboxylates. Key structural analogs include:

Key Observations :

- For example, Propyl Rosethyl (a non-pyridine propyl ester) exhibits >48-hour tenacity, suggesting improved stability .

- Substituent Effects : Chlorine at position 6 may direct electrophilic substitution reactions differently compared to pyrimidine analogs (), where methyl and carboxylic acid groups alter solubility and reactivity .

Physicochemical Properties

- Solubility: Propyl esters generally exhibit lower water solubility than methyl or ethyl analogs due to increased hydrophobicity.

- Reactivity : The chlorine atom in the target compound may enhance electrophilic aromatic substitution, similar to 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is used in coupling reactions .

Q & A

Q. What are the recommended methods for synthesizing Propyl 6-chloropyridine-2-carboxylate with high yield and purity?

Answer: Synthesis typically involves condensation and cyclization reactions. A common approach includes reacting 6-chloropyridine-2-carboxylic acid with propanol under esterification conditions, using catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC). Optimization can be achieved via factorial experimental design (e.g., 2³ factorial designs) to evaluate factors such as reaction temperature, catalyst concentration, and solvent polarity. For example, using a Box-Behnken design allows systematic variation of parameters to maximize yield while minimizing impurities . Solvent selection (e.g., dimethylformamide or toluene) and purification via column chromatography or recrystallization are critical for achieving >95% purity.

Q. How should researchers characterize the crystal structure and molecular conformation of this compound?

Answer: X-ray crystallography is the gold standard for determining crystal structure. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure from diffraction data . Complementary techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and ester linkage integrity.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can conflicting toxicity data from in vitro and in vivo studies on this compound be systematically reconciled?

Answer: Contradictions often arise from differences in bioavailability, metabolic pathways, or experimental models. A tiered approach includes:

Dose-response alignment : Normalize data using body surface area or allometric scaling.

Mechanistic studies : Compare metabolic activation pathways (e.g., liver S9 fraction assays) to identify species-specific differences.

In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints and cross-validate experimental results .

Systematic review : Apply PRISMA guidelines to assess study quality and bias, focusing on endpoints like LD₅₀ or NOAEL (No Observed Adverse Effect Level) .

Q. What experimental design strategies optimize the formulation of this compound in drug delivery systems?

Answer: Use response surface methodology (RSM) to optimize formulation parameters. For example:

- Independent variables : Polymer concentration, drug-loading ratio, and cross-linker amount.

- Dependent variables : Entrapment efficiency (EE%), particle size, and release kinetics.

A Box-Behnken design with 3 factors and 15 runs can model non-linear relationships. Statistical validation via ANOVA (p < 0.05) ensures model robustness. For nanoparticle formulations, dynamic light scattering (DLS) and TEM are used to validate size distribution .

Q. What methodologies are appropriate for establishing acute exposure guidelines (e.g., AEGL) when toxicological data for this compound is limited?

Answer: Adopt the AEGL framework used for structurally related compounds (e.g., propyl chloroformate):

Extrapolation : Derive thresholds using read-across from analogs with established AEGL-2/AEGL-3 values.

Benchmark dose (BMD) modeling : Fit available animal toxicity data (e.g., LC₅₀ for inhalation exposure) to estimate confidence intervals.

Uncertainty factors : Apply 10-fold interspecies and 10-fold intraspecies variability adjustments to account for data gaps .

Q. How can researchers assess the mutagenic potential of this compound using bacterial reverse mutation assays?

Answer: Follow OECD Guideline 471 (Ames test):

Strains : Use Salmonella typhimurium TA98 and TA100 to detect frame-shift and base-pair mutations.

Metabolic activation : Include S9 liver microsomal fraction to simulate mammalian metabolism.

Dose range : Test 5 concentrations (0.1–500 µg/plate) with/without activation.

Data interpretation : A ≥2-fold increase in revertant colonies vs. negative control indicates mutagenicity. Include positive controls (e.g., 4-nitroquinoline-1-oxide for TA100) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.